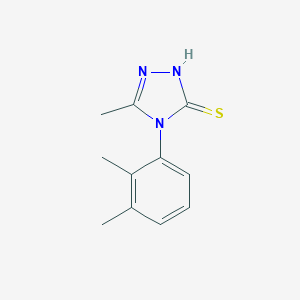

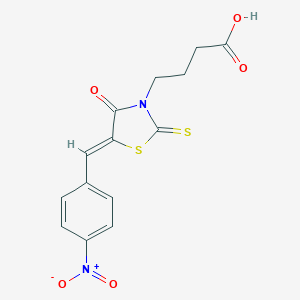

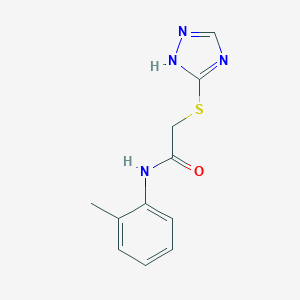

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as NB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Antitubercular Agent Development

4-Nitrophenyl: derivatives have been explored for their potential as antitubercular agents. This compound, with its 4-nitrophenyl moiety, could be investigated for its efficacy in targeting iron acquisition in Mycobacterium tuberculosis . The inhibition of siderophore-mediated iron uptake is a promising strategy to combat tuberculosis, especially in the face of rising drug resistance .

Organic Synthesis - Protecting Groups

In organic synthesis, protecting groups are crucial for the chemoselectivity of reactions. The 4-nitrophenyl group of this compound could serve as a base-labile protecting group for alcohols and amines, especially when the substrate is acid-sensitive. Its stability in aqueous and acidic conditions and cleavage in mild basic conditions make it a candidate for new synthetic routes .

Spectroscopy - Analytical Chemistry

The 4-nitrophenyl group can also be used in spectroscopic analysis as it forms a bright yellow compound upon hydrolysis, which has an optical readout. This characteristic could be utilized in developing analytical methods for monitoring reactions or detecting the presence of specific substances .

Enzyme Substrate - Biochemistry

Compounds with 4-nitrophenyl groups are often used as substrates in enzymatic assays. They can be employed to measure the activity of enzymes like lipases, which are important in various biological processes and industrial applications .

Phase Transfer Catalysis - Chemical Engineering

The 4-nitrophenyl moiety can participate in phase transfer catalysis reactions, which are essential in chemical manufacturing. This compound could be used to study the reaction kinetics and mechanisms on the phase separation surface or in the organic phase, depending on the nature of the catalysts involved .

Propiedades

IUPAC Name |

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S2/c17-12(18)2-1-7-15-13(19)11(23-14(15)22)8-9-3-5-10(6-4-9)16(20)21/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXCCIDLZNCNAX-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B381850.png)

![Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B381851.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B381852.png)

![N-(4-methoxyphenyl)-2-({4-phenyl-5-[(5-phenyl-2H-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B381855.png)

![2-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-1,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B381857.png)

![N-(4-methylphenyl)-2-([1,2,4]triazolo[5,1-b][1,3]benzothiazol-2-ylsulfanyl)acetamide](/img/structure/B381858.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381860.png)

![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)